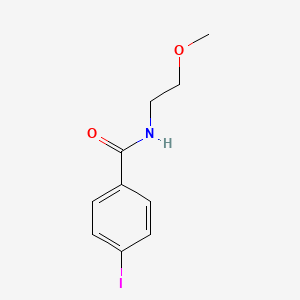![molecular formula C22H26O5 B5170955 methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate, also known as MAMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is synthesized through a multi-step process.
Scientific Research Applications
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been studied for its potential use as an anti-inflammatory and analgesic agent. In materials science, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been used as a building block for the synthesis of polymers and nanoparticles. In environmental science, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been studied for its potential use as a pesticide.
Mechanism of Action
The mechanism of action of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate is not fully understood. However, it is believed that methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate exerts its biological effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the exact biochemical and physiological effects of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate are still under investigation.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate in lab experiments is its relatively simple synthesis method. In addition, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have low toxicity in animal models. However, one limitation of using methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for research on methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate. One area of research is the further investigation of its anti-inflammatory and analgesic effects, which may have potential applications in the treatment of inflammatory diseases and pain. Another area of research is the synthesis of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate derivatives with improved solubility and biological activity. Finally, the potential use of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate as a building block for the synthesis of novel materials and nanoparticles should be explored.
Synthesis Methods
The synthesis of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate involves several steps, including the reaction of 4-allyl-2-methoxyphenol with 4-chlorobutyryl chloride, followed by the reaction of the resulting compound with 4-hydroxybenzoic acid. The final product is obtained through esterification with methanol and hydrochloric acid. The overall yield of the synthesis process is approximately 40%.
properties
IUPAC Name |
methyl 4-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-4-7-17-8-13-20(21(16-17)24-2)27-15-6-5-14-26-19-11-9-18(10-12-19)22(23)25-3/h4,8-13,16H,1,5-7,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIECJPYXSZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)


![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)